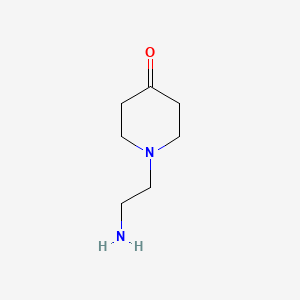

1-(2-Aminoethyl)piperidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Aminoethyl)piperidin-4-one is an organic compound that can be viewed as a derivative of piperidine . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 1-(2-Aminoethyl)piperidin-4-one are intermediates in alkaloid syntheses .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The synthesis of 1-(2-Aminoethyl)piperidin-4-one involves the conjugate addition of phenylboronic acid .Molecular Structure Analysis

The molecular structure of 1-(2-Aminoethyl)piperidin-4-one consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The empirical formula is C7H16N2O and the molecular weight is 144.21 .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .作用機序

Target of Action

The primary target of 1-(2-Aminoethyl)piperidin-4-one is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in the brain .

Mode of Action

1-(2-Aminoethyl)piperidin-4-one acts as an agonist at the TAAR1 receptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell .

Biochemical Pathways

Upon activation of the TAAR1 receptor, 1-(2-Aminoethyl)piperidin-4-one influences the dopaminergic function . This can lead to a reduction in hyperlocomotion, a symptom often associated with disorders such as schizophrenia .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .

Result of Action

The activation of TAAR1 by 1-(2-Aminoethyl)piperidin-4-one leads to a reduction in hyperlocomotion in animal models . This suggests that it could potentially be used as a treatment for disorders associated with increased dopaminergic function, such as schizophrenia .

Safety and Hazards

Safety precautions for handling piperidin-4-one derivatives include ensuring good ventilation of the work station, avoiding dust formation, and wearing personal protective equipment . Contact with skin and eyes should be avoided . The hazard statements for 1-(2-Aminoethyl)piperidin-4-one include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future direction in the field of 1-(2-Aminoethyl)piperidin-4-one could involve the development of more efficient synthesis methods and exploration of its potential applications in the pharmaceutical industry .

特性

IUPAC Name |

1-(2-aminoethyl)piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRJGAMJBKWXEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676520 |

Source

|

| Record name | 1-(2-Aminoethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)piperidin-4-one | |

CAS RN |

1196887-97-4 |

Source

|

| Record name | 1-(2-Aminoethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Bromomethyl)phenoxymethyl]oxolane](/img/structure/B1372949.png)